1-(6-Bromo-3-chloropyridin-2-yl)ethanone
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Overview
Description
1-(6-Bromo-3-chloropyridin-2-yl)ethanone is an organic compound belonging to the class of halogenated pyridines This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, with an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-3-chloropyridin-2-yl)ethanone can be synthesized through several methods, including:
Halogenation of Pyridine Derivatives: Starting with a pyridine derivative, selective bromination and chlorination can be achieved using reagents such as bromine and chlorine gas or their respective halogenating agents under controlled conditions.
Acylation Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound typically involves:
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability. Reactants are continuously fed into a reactor where halogenation and acylation occur sequentially.
Batch Processing: Traditional batch reactors can also be used, where the pyridine derivative undergoes halogenation followed by acylation in a stepwise manner.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-3-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.
Alcohols and Acids: Reduction and oxidation of the ethanone group yield alcohols and carboxylic acids, respectively.
Scientific Research Applications
1-(6-Bromo-3-chloropyridin-2-yl)ethanone finds applications in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Agricultural Chemistry: Used in the development of agrochemicals such as herbicides and insecticides.
Material Science: In the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(6-Bromo-3-chloropyridin-2-yl)ethanone exerts its effects depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.
In Agricultural Chemistry: It may act on biological pathways in pests or weeds, disrupting essential processes such as protein synthesis or cell division.
Comparison with Similar Compounds
- 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(6-Chloro-3-iodopyridin-2-yl)ethanone
- 1-(6-Bromo-3-methylpyridin-2-yl)ethanone
Comparison:
- Halogen Variations: The presence of different halogens (fluorine, iodine) can significantly alter the reactivity and properties of the compound.
- Substituent Effects: Methyl or other alkyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions.
1-(6-Bromo-3-chloropyridin-2-yl)ethanone stands out due to its specific halogenation pattern, which imparts unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(6-bromo-3-chloropyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVODNBHCHRDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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